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molecular formula C11H9FN2O B1395906 3-Fluoro-5-(pyridin-3-yloxy)aniline CAS No. 791644-59-2

3-Fluoro-5-(pyridin-3-yloxy)aniline

Cat. No. B1395906
M. Wt: 204.2 g/mol
InChI Key: GFKOHCLQLOWUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362052B2

Procedure details

A palladium-carbon catalyst was added to a solution of 3-(3-fluoro-5-nitrophenoxy)pyridine (8.0 g) in methanol (70 ml), and the reaction solution was stirred under hydrogen atmosphere at room temperature for 2 hours. The reaction solution was filtered through Celite, and the filtrate was distilled off under reduced pressure to obtain a crude product as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[O:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1>[C].[Pd].CO>[F:1][C:2]1[CH:14]=[C:13]([CH:12]=[C:4]([O:5][C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:3]=1)[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C=C(OC=2C=NC=CC2)C=C(C1)[N+](=O)[O-]
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred under hydrogen atmosphere at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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